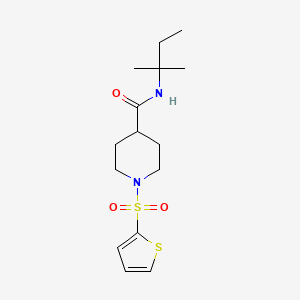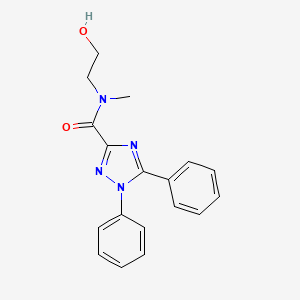
N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as DTG, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. DTG belongs to the class of drugs known as sigma-1 receptor agonists and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of effects, including modulation of ion channels, regulation of intracellular signaling pathways, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, regulation of intracellular signaling pathways, and modulation of neurotransmitter release. N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to have potential therapeutic effects in a variety of conditions, including neurodegenerative diseases, pain, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is its ability to selectively activate the sigma-1 receptor, which allows for the investigation of the specific effects of sigma-1 receptor activation. However, one limitation of using N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its relatively low potency compared to other sigma-1 receptor agonists, which may require the use of higher concentrations of the drug in experiments.
Direcciones Futuras
There are many future directions for the use of N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in scientific research, including investigating its potential therapeutic effects in a variety of conditions, including neurodegenerative diseases, pain, and addiction. N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could also be used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. Additionally, further research could be done to investigate the potential benefits and limitations of using N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, including as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. N-(1,1-dimethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been used to investigate the potential therapeutic effects of sigma-1 receptor agonists in a variety of conditions, including neurodegenerative diseases, pain, and addiction.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-4-15(2,3)16-14(18)12-7-9-17(10-8-12)22(19,20)13-6-5-11-21-13/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKKINTROJFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4677827.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4677830.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4677841.png)
![1-(ethylsulfonyl)-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4677846.png)
![10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4677847.png)


![ethyl 4,5-dimethyl-2-{[(3-methyl-5-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4677864.png)
![N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4677866.png)
![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)
![9-tert-butyl-2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4677917.png)